tert-butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a benzylsulfamoyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the benzylsulfamoyl group and finally the tert-butyl group. The reaction conditions often involve the use of strong bases, protecting groups, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce hydroxyl groups or other functional groups.
Reduction: Reduction reactions can be used to remove specific functional groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrrolidine derivatives .
Scientific Research Applications
tert-Butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate include:
- tert-Butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate
- tert-Butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate
- tert-Butyl (3R)-3-(propylsulfamoyl)pyrrolidine-1-carboxylate
Uniqueness
What sets this compound apart from similar compounds is the presence of the benzylsulfamoyl group, which can impart unique chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
2639375-32-7 |
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Molecular Formula |
C16H24N2O4S |
Molecular Weight |
340.4 |
Purity |
95 |
Origin of Product |
United States |
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